Cas no 2835-39-4 (Butanoic acid,3-methyl-, 2-propen-1-yl ester)

Butanoic acid, 3-methyl-, 2-propen-1-yl ester (commonly known as isobutyric acid allyl ester) is an ester derivative of isobutyric acid and allyl alcohol. This compound is characterized by its fruity, pineapple-like odor, making it useful in flavor and fragrance applications. It exhibits good solubility in organic solvents and moderate stability under standard conditions. The presence of the allyl group allows for potential reactivity in polymerization or cross-linking reactions, which may be leveraged in specialty chemical synthesis. Its low viscosity and volatility make it suitable for use in formulations requiring controlled evaporation rates. The ester is typically synthesized via esterification under acidic or enzymatic catalysis.
Butanoic acid,3-methyl-, 2-propen-1-yl ester structure
2835-39-4 structure
商品名:Butanoic acid,3-methyl-, 2-propen-1-yl ester
CAS番号:2835-39-4
MF:C8H14O2
メガワット:142.19556
CID:255826
PubChem ID:329758097

Butanoic acid,3-methyl-, 2-propen-1-yl ester 化学的及び物理的性質

名前と識別子

    • Butanoic acid,3-methyl-, 2-propen-1-yl ester
    • prop-2-enyl 3-methylbutanoate
    • 2-Propenyl isovalerate
    • 3-methyl-butanoic acid,2-propenyl ester
    • allyl 3-methyl-2-butanoate
    • Allyl 3-methylbutanoate
    • Allyl 3-methylbutyrate
    • Allyl isopentanoate
    • Allyl isovalerate
    • Allyl isovalerianate
    • Butanoic acid,3-methyl-,2-propenyl ester
    • Isovaleriansaeure-allylester
    • Isovaleric acid,allyl ester
    • インチ: InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3
    • InChIKey: HOMAGVUCNZNWBC-UHFFFAOYSA-N
    • ほほえんだ: C=CCOC(CC(C)C)=O

計算された属性

  • せいみつぶんしりょう: 142.09900
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色から淡黄色の液体
  • 密度みつど: 0.88 g/mL at 25 °C(lit.)
  • ふってん: 155 °C(lit.)
  • フラッシュポイント: 139 °F
  • 屈折率: n20/D 1.413-1.418
    n20/D 1.416(lit.)
  • PSA: 26.30000
  • LogP: 1.76170
  • FEMA: 2045 | ALLYL ISOVALERATE
  • ようかいせい: 水に溶けず、芳香物質に溶ける

Butanoic acid,3-methyl-, 2-propen-1-yl ester セキュリティ情報

  • 危険物輸送番号:UN 1992 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 21/22-36/37/38
  • セキュリティの説明: 26-36
  • RTECS番号:NY1412000
  • 危険物標識: Xn
  • 包装グループ:III
  • 包装等級:III
  • 危険レベル:3.2
  • 包装カテゴリ:III
  • セキュリティ用語:3.2
  • リスク用語:R21/22; R36/37/38
  • 危険レベル:3.2

Butanoic acid,3-methyl-, 2-propen-1-yl ester 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Butanoic acid,3-methyl-, 2-propen-1-yl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB109856-250 g
Allyl iso-Valerate; .
2835-39-4
250g
€308.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A859816-25g
Allyl Isovalerate
2835-39-4 ≥98%
25g
60.30 2021-05-17
abcr
AB109856-50 g
Allyl iso-Valerate; .
2835-39-4
50g
€79.20 2022-09-01

Butanoic acid,3-methyl-, 2-propen-1-yl ester 関連文献

Butanoic acid,3-methyl-, 2-propen-1-yl esterに関する追加情報

Butanoic acid, 3-methyl-, 2-propen-1-yl ester (CAS No. 2835-39-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Butanoic acid, 3-methyl-, 2-propen-1-yl ester, identified by its Chemical Abstracts Service (CAS) number 2835-39-4, is a significant compound in the realm of organic chemistry and pharmaceutical applications. This ester, derived from butanoic acid and 2-propen-1-ol, exhibits unique structural and functional properties that make it a subject of considerable interest in both academic research and industrial development. The compound's molecular structure, characterized by a butyl chain and an ester group linked to an allyl moiety, imparts distinct reactivity and potential utility in various chemical syntheses.

The CAS No. 2835-39-4 of this compound serves as a unique identifier, ensuring precise referencing in scientific literature, patents, and regulatory filings. This specificity is crucial in the chemical and pharmaceutical industries, where exactness in compound identification is paramount for reproducibility and safety. The Butanoic acid, 3-methyl-, 2-propen-1-yl ester structure combines the acuity of butanoic derivatives with the versatility of allylic systems, making it a valuable intermediate in organic synthesis.

In recent years, the Butanoic acid, 3-methyl-, 2-propen-1-yl ester has garnered attention for its potential applications in pharmaceutical research. Its chemical profile suggests suitability as a precursor in the synthesis of more complex molecules. For instance, researchers have explored its utility in the preparation of bioactive compounds that mimic natural signaling molecules or serve as scaffolds for drug development. The ester functionality allows for further derivatization, enabling chemists to tailor properties such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of Butanoic acid, 3-methyl-, 2-propen-1-yl ester is its role in exploring novel synthetic pathways. The compound's allylic position provides a site for selective reactions, including additions and eliminations that can be harnessed to construct diverse molecular architectures. This flexibility has been exploited in the development of novel methodologies for constructing carbon-carbon bonds, which are essential in many pharmacophores. The CAS No. 2835-39-4 ensures that researchers worldwide can reliably obtain and utilize this compound for their studies.

Advances in computational chemistry have further enhanced the understanding of Butanoic acid, 3-methyl-, 2-propen-1-yl ester's reactivity. Molecular modeling studies have predicted its behavior in various reaction conditions, allowing for optimized synthetic strategies before experimental trials. These predictions are particularly valuable in drug discovery pipelines, where efficiency and cost-effectiveness are critical. The integration of experimental data with computational insights has led to more streamlined approaches for incorporating this ester into complex synthetic schemes.

The pharmaceutical industry has shown particular interest in Butanoic acid, 3-methyl-, 2-propen-1-yl ester due to its potential as an intermediate in the synthesis of therapeutic agents. Its structural motifs are reminiscent of certain bioactive compounds known for their antimicrobial, anti-inflammatory, or even anticancer properties. While not yet approved for any specific medical use, preliminary studies suggest that derivatives of this compound may exhibit promising biological activities. These findings have spurred further investigation into its pharmacological potential.

From an environmental perspective, the sustainability of using Butanoic acid, 3-methyl-, 2-propen-1-yl ester as a building block is also noteworthy. The compound can be synthesized from renewable feedstocks through biocatalytic processes, aligning with global efforts to reduce reliance on petrochemical resources. Such green chemistry approaches not only mitigate environmental impact but also enhance the economic viability of pharmaceutical production. The CAS No. 2835-39-4 facilitates tracking the sourcing and synthesis methods of this compound across different manufacturers.

In conclusion, Butanoic acid, 3-methyl-, 2-propen-1-yl ester (CAS No. 2835-39-4) represents a fascinating intersection of structural complexity and functional versatility. Its applications span from academic research to industrial synthesis, with particular relevance in pharmaceutical development. As our understanding of chemical reactivity continues to evolve through interdisciplinary collaboration—combining organic chemistry with computational modeling—this compound is poised to play an increasingly important role in shaping future advancements.

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